molecular formula C16H20O9 B3069078 Lavandoside CAS No. 117405-51-3

Lavandoside

Cat. No.: B3069078
CAS No.: 117405-51-3
M. Wt: 356.32 g/mol
InChI Key: IEMIRSXOYFWPFD-YMILTQATSA-N
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Description

Lavandoside is a natural compound isolated from the flowers of Lavandula spica. This compound belongs to the phenylpropanoid class and is known for its various biological activities .

Mechanism of Action

Lavandoside, also known as (E)-4-Hydroxy-3-methoxycinnamic acid 4-O-β-D-glucopyranoside or 2-Propenoic acid, 3-[4-(beta-D-glucopyranosyloxy)-3-methoxyphenyl]-, (2E)-, is an active compound found in the flowers of Lavandula spica . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound interacts with its targets to exert its effects . More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

As a natural compound isolated from Lavandula spica flowers, it is likely to interact with multiple biochemical pathways

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Information about its bioavailability is also currently unavailable. Future research should focus on these aspects to understand how the compound is processed in the body .

Result of Action

It is known that this compound exhibits pharmacological properties . More research is needed to elucidate the specific molecular and cellular effects of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and more. Specific details about how these factors influence this compound’s action are currently unknown .

Chemical Reactions Analysis

Lavandoside undergoes several types of chemical reactions, including:

Common reagents used in these reactions include β-glucosidase for hydrolysis and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions are glucose and ferulic acid .

Comparison with Similar Compounds

Lavandoside is unique due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its glycosidic linkage, which enhances its solubility and bioavailability compared to its aglycone counterparts .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside involves the protection of the hydroxyl group on the cinnamic acid, followed by glycosylation with glucose. The methoxy group on the cinnamic acid will be retained throughout the synthesis.", "Starting Materials": [ "4-Hydroxy-3-methoxycinnamic acid", "Glucose", "Methanol", "Pyridine", "Dimethylformamide", "Dicyclohexylcarbodiimide", "4-Dimethylaminopyridine", "Triethylamine", "Acetic anhydride", "Methanesulfonic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Protection of the hydroxyl group on the cinnamic acid using acetic anhydride and methanesulfonic acid to form the corresponding methyl ester", "Glycosylation of the protected cinnamic acid methyl ester with glucose using dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling agents in dimethylformamide", "Deprotection of the methyl ester using sodium bicarbonate in methanol to yield the desired (E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside" ] }

CAS No.

117405-51-3

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

IUPAC Name

3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1

InChI Key

IEMIRSXOYFWPFD-YMILTQATSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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